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The biosynthesis of rimocidin in S. rimosus M527 is controlled by a complex regulatory network. The core

biosynthetic gene cluster (BGC) contains several regulatory genes, and its expression is influenced by

pathway-specific and global regulators [1].

The table below summarizes the key regulators identified and their functions:

Regulator Type
Function in
Rimocidin
Biosynthesis

Molecular Mechanism

RimR2 [1] Pathway-

specific, LAL
family

(Positive)

Essential for

production;
overexpression

increases yield.

Binds to promoter regions of rimA and rimC;

activates transcription of rim genes [1].

NsdAsr [2]

[3] [4]

Global, NsdA

family
(Negative)

Represses production;

deletion increases
yield.

Dual mechanism: 1) Binds to genes in fatty

acid degradation, reducing precursor supply
(butyryl-CoA, malonyl-CoA); 2) Binds to

rpoB, downregulating global protein
expression [2] [3].
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The following diagram illustrates the logical relationship between these regulators and the rimocidin

biosynthetic output:
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Regulatory network controlling rimocidin production in S. rimosus M527.

Quantitative Impact of Genetic Modifications

Genetic engineering of the regulatory genes has proven to be a highly effective strategy for significantly

improving rimocidin production. The table below compiles the quantitative data from various studies on

mutant strains:

Strain /
Modification

Description
Change in Rimocidin
Production (vs. Wild-
Type)

Key Findings

M527-
ΔnsdAsr [4]

Deletion of negative

regulator nsdAsr
+46% Accelerated morphological

differentiation; upregulation of
rim genes.

M527-KR [1] Overexpression of rimR2
using *kasOp promoter

+81.8% Highest yielding rimR2
overexpression strain.
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Strain /
Modification

Description
Change in Rimocidin
Production (vs. Wild-
Type)

Key Findings

M527-NR [1] Overexpression of rimR2
using its native promoter

+68.1% -

M527-ER [1] Overexpression of rimR2
using *permE promoter

+54.5% -

RGMS
Mutants [5]

ARTP mutagenesis
guided by a PrimA-neo
reporter

+34% to +52% Increased transcription of rim
genes in top mutants (S34,

S38, S52).

Core Experimental Protocols

Here are the detailed methodologies for key genetic experiments in S. rimosus M527.

Intergeneric Conjugation

This is the primary method for introducing DNA into S. rimosus M527 [6] [7].

Donor Strain Preparation: Use E. coli ET12567 (pUZ8002) harboring the construct of interest. Grow
it in LB with appropriate antibiotics until OD₆₀₀ reaches 0.4-0.6. Wash the cells twice with LB to

remove antibiotics and resuspend in 500 µL LB [7].
Recipient Preparation:

Spores: Collect spores from solid MS medium and filter through sterile cotton to remove
mycelia. Heat shock to induce germination (specific temperature was optimized in [6]). Incubate

in 2xYT broth at 28°C for 2 hours. Wash and resuspend in LB [7].
Mycelia: Incubate S. rimosus M527 in CP liquid medium for 48 hours, then collect the mycelia

[7].
Conjugation: Mix donor and recipient cells and spread on conjugation agar plates (MS, TSB, or

optimized 2CMC medium [6]) containing 10 mM MgCl₂. Incubate at 28°C for 10-20 hours [7].
Selection: Overlay the plates with fresh LB medium containing nalidixic acid (to counter-select

against the E. coli donor) and apramycin (to select for the integrated plasmid). Incubate for 3-4 more
days until exconjugants appear [7].
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Verification: Purify exconjugants on selective plates and verify plasmid integration by PCR

amplification of the apramycin resistance gene from total DNA [7].

Gene Deletion using CRISPR-Cas9

The CRISPR/Cas9 system has been successfully applied for efficient gene deletion, such as for nsdAsr [4].

Vector Construction: A CRISPR plasmid expressing Cas9 and a guide RNA (gRNA) specific to the
target gene (nsdAsr) is assembled.

Donor DNA: A double-stranded DNA fragment containing homologous sequences flanking the target
gene is co-introduced to facilitate homologous recombination for repair.

Transformation: The CRISPR plasmid and donor DNA are introduced into S. rimosus M527 via the
intergeneric conjugation protocol.

Screening & Verification: Mutants are screened for antibiotic sensitivity (loss of the CRISPR
plasmid) and the gene deletion is confirmed by PCR and phenotypic analysis (e.g., increased

rimocidin production) [4].

Reporter-Guided Mutation Selection (RGMS)

This strategy combines random mutagenesis with a promoter-reporter system to select for high-producing

mutants [5]. The workflow is illustrated below:
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- neo (KanR gene)
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M527-pAN
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(e.g., S34, S38, S52)
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Workflow of the Reporter-Guided Mutation Selection (RGMS) strategy [5].

Reporter System: A single-reporter plasmid (pAN) is constructed where the kanamycin resistance

gene (neo) is placed under the control of PrimA, the native promoter of the essential rimocidin PKS
loading module gene rimA [5].

Strain Construction: The pAN plasmid is integrated into the chromosome of S. rimosus M527 to
create the initial strain M527-pAN [5].

Random Mutagenesis: The M527-pAN strain is subjected to Atmospheric and Room Temperature
Plasma (ARTP) mutagenesis to generate a diverse mutant library [5].

Mutant Selection: Mutants are selected based on their ability to grow on higher concentrations of
kanamycin. This Kanᴿ phenotype serves as a proxy for enhanced activity of the rimA promoter and,

by extension, the entire rimocidin biosynthetic pathway [5].
Validation: Selected Kanᴿ mutants are fermented, and their improved rimocidin production is

quantified using HPLC and antifungal activity assays [5].
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Promoter Tools for Strain Engineering

The activity of various promoters has been quantitatively analyzed in S. rimosus M527 using the gusA

reporter gene, providing a toolkit for genetic engineering [6].

Promoter Type Relative Activity in M527 (vs. permE*)

SPL-21 [6] Synthetic 220% (Strongest)

SPL-57 [6] Synthetic ~100% (Comparable)

permE* [6] Constitutive 100% (Control)

potrB [6] Native ~50% (Weakest)

Future Research Directions

While significant progress has been made, the regulatory network is not fully elucidated. Future research

could focus on:

Identifying Other Regulators: Uncovering additional system-wide regulators that interact with

RimR2 and NsdAsr.
Precursor Engineering: Applying the insights from NsdAsr's role in precursor supply to engineer

strains with enhanced flux through key metabolic pathways like fatty acid degradation.
Industrial Process Optimization: Scaling up the fermentation of high-yielding engineered strains

and further optimizing process parameters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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